molecular formula C17H21ClN2O4 B13662296 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]

1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]

Katalognummer: B13662296
Molekulargewicht: 352.8 g/mol
InChI-Schlüssel: VXQWLDVQABHPRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] is a heterocyclic organic compound with a molecular formula of C₁₇H₂₁ClN₂O₄ It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] can be synthesized through a multi-step process involving the reaction of 4-chloropiperidine with 1,4-dichlorobutane in the presence of a base . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts such as palladium or nickel complexes in the presence of ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]
  • tert-butyl 6-chloro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate

Uniqueness: 1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine] is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection in synthetic applications. This feature distinguishes it from other similar compounds and enhances its utility in various chemical reactions and research applications .

Eigenschaften

Molekularformel

C17H21ClN2O4

Molekulargewicht

352.8 g/mol

IUPAC-Name

tert-butyl 6-chloro-2-oxospiro[3,1-benzoxazine-4,4'-piperidine]-1-carboxylate

InChI

InChI=1S/C17H21ClN2O4/c1-16(2,3)23-14(21)20-13-5-4-11(18)10-12(13)17(24-15(20)22)6-8-19-9-7-17/h4-5,10,19H,6-9H2,1-3H3

InChI-Schlüssel

VXQWLDVQABHPRG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C3(CCNCC3)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.